molecular formula C5H12FN B13339580 (R)-2-Fluoropentan-1-amine

(R)-2-Fluoropentan-1-amine

Cat. No.: B13339580
M. Wt: 105.15 g/mol
InChI Key: XJNKJUUPSLHXJS-RXMQYKEDSA-N
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Description

®-2-Fluoropentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorine atom attached to the second carbon of a pentane chain, with an amine group (-NH2) at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Fluoropentan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of ®-2-Fluoropentanol with ammonia or an amine source under appropriate conditions. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium hydroxide.

Industrial Production Methods

On an industrial scale, the production of ®-2-Fluoropentan-1-amine may involve the use of more efficient and scalable methods. One such method could be the catalytic hydrogenation of ®-2-Fluoropentanenitrile, which involves the reduction of the nitrile group to an amine group using hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

®-2-Fluoropentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like sodium hydroxide or potassium cyanide in polar solvents are typical reagents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of hydroxyl, cyano, or thiol derivatives.

Scientific Research Applications

®-2-Fluoropentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Fluoropentan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and specificity, potentially leading to inhibition or activation of biological pathways. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Chloropentan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    ®-2-Bromopentan-1-amine: Similar structure but with a bromine atom instead of fluorine.

    ®-2-Iodopentan-1-amine: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

®-2-Fluoropentan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and other research areas.

Properties

Molecular Formula

C5H12FN

Molecular Weight

105.15 g/mol

IUPAC Name

(2R)-2-fluoropentan-1-amine

InChI

InChI=1S/C5H12FN/c1-2-3-5(6)4-7/h5H,2-4,7H2,1H3/t5-/m1/s1

InChI Key

XJNKJUUPSLHXJS-RXMQYKEDSA-N

Isomeric SMILES

CCC[C@H](CN)F

Canonical SMILES

CCCC(CN)F

Origin of Product

United States

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